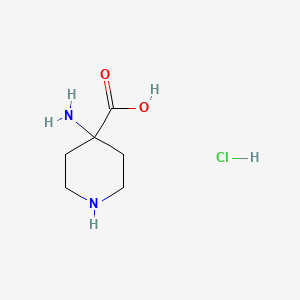
(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, or more commonly referred to as DMMP, is a compound found in several plant species and is used in scientific research as a model compound for studying biological processes. DMMP is a cyclic compound with a molecular weight of 246.31 g/mol and a boiling point of 270.6°C. It is a colorless liquid with a sweet odor and a low toxicity. DMMP has been used in a variety of studies, including those related to the synthesis of other compounds, the study of metabolic pathways, and the development of drugs.
Wirkmechanismus
DMMP is metabolized by enzymes in the body, including cytochrome P450 enzymes. These enzymes are responsible for the oxidation of DMMP, resulting in the formation of various metabolites. These metabolites are then further metabolized by other enzymes, resulting in the formation of other compounds. This process is important for the proper functioning of the body, as it helps to regulate the levels of various compounds in the body.
Biochemical and Physiological Effects
DMMP has been studied for its biochemical and physiological effects. Studies have shown that DMMP can inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. In addition, DMMP has been found to have anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines. DMMP has also been found to have antioxidant properties, as it has been shown to reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
DMMP is a useful compound for laboratory experiments, as it is easy to synthesize and has a low toxicity. Additionally, DMMP can be metabolized by enzymes in the body, allowing for the study of metabolic pathways. However, DMMP is not suitable for all experiments, as it has a low solubility in water and is not stable at high temperatures.
Zukünftige Richtungen
The future of DMMP research is promising, as it has a wide range of potential applications. It can be used to study the synthesis of drugs and other biologically active compounds, as well as to study metabolic pathways. Additionally, DMMP can be used to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, DMMP can be used to study the antioxidant and anti-inflammatory properties of compounds. Finally, DMMP can be used to study the mechanism of action of various compounds, as it can be metabolized by enzymes in the body.
Synthesemethoden
DMMP can be synthesized by a variety of methods. The most common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction results in the formation of an alkene, which is then oxidized to form DMMP. Other methods of synthesis include the reaction of an aldehyde or ketone with a Grignard reagent, the oxidation of a hydrocarbon, and the use of a sulfur-containing reagent.
Wissenschaftliche Forschungsanwendungen
DMMP has been used in a wide range of scientific research applications. It has been used to study the synthesis of other compounds, such as the synthesis of drugs and other biologically active compounds. DMMP has also been used to study metabolic pathways, as it can be metabolized by enzymes in the body. Additionally, DMMP has been used in the development of drugs, as it can be used to study the pharmacokinetics and pharmacodynamics of drugs.
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)17(19)11-9-15-8-10-16(20-2)12-18(15)21-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWOYJYVPHYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-4'-methylchalcone | |
CAS RN |
22920-53-2 |
Source


|
| Record name | 2,4-DIMETHOXY-4'-METHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)



![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)


![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)



